REACTION_SMILES
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[Br:6][c:7]1[cH:8][c:9]([F:14])[c:10]([CH3:13])[cH:11][cH:12]1.[C:1]([Li:2])([CH3:3])([CH3:4])[CH3:5].[CH3:15][N:16]([CH:17]=[O:18])[CH3:19].[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[K+:25].[O:33]1[CH2:34][CH2:35][CH2:36][CH2:37]1.[S:20](=[O:21])(=[O:22])([OH:23])[O-:24]>>[c:7]1([CH:17]=[O:18])[cH:8][c:9]([F:14])[c:10]([CH3:13])[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(Br)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])O
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Name
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Type
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product
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Smiles
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Cc1ccc(C=O)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |